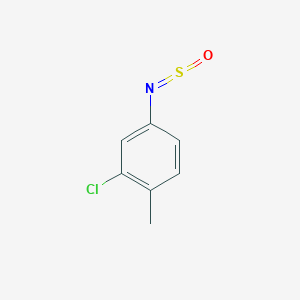
2-Chloro-1-methyl-4-(sulfinylamino)benzene
Vue d'ensemble
Description
2-Chloro-1-methyl-4-(sulfinylamino)benzene: is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a sulfinylamino group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene typically involves the following steps:
Nitration: : The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: : Nitrobenzene is then reduced to aniline.
Chlorination: : Aniline is chlorinated to produce 2-chloroaniline.
Methylation: : 2-chloroaniline is methylated to form 2-chloro-1-methylaniline.
Sulfinylation: : Finally, the sulfinylamino group is introduced through a sulfinylation reaction.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
2-Chloro-1-methyl-4-(sulfinylamino)benzene: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can lead to the formation of amines and hydroxylamines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid, while nucleophilic substitutions may involve strong bases.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are the primary products.
Reduction: : Amines and hydroxylamines are commonly formed.
Substitution: : Substituted benzene derivatives are the main products.
Applications De Recherche Scientifique
2-Chloro-1-methyl-4-(sulfinylamino)benzene: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-1-methyl-4-(sulfinylamino)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinylamino group, in particular, plays a crucial role in its biological activity, influencing enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
2-Chloro-1-methyl-4-(sulfinylamino)benzene: is compared with similar compounds such as 4-Chloro-1-methyl-2-(sulfinylamino)benzene and 2-Chloro-1-methylaniline . While these compounds share structural similarities, This compound is unique in its specific arrangement of substituents, which affects its chemical reactivity and biological activity.
List of Similar Compounds
4-Chloro-1-methyl-2-(sulfinylamino)benzene
2-Chloro-1-methylaniline
2-Chloro-4-(sulfinylamino)aniline
Propriétés
IUPAC Name |
2-chloro-1-methyl-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-2-3-6(9-11-10)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLUAWAGNGJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=S=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



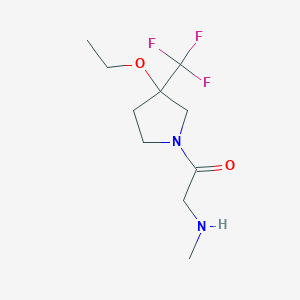

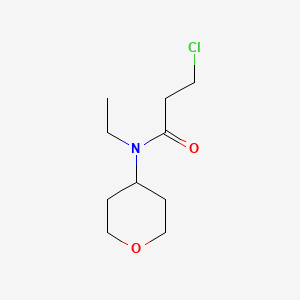
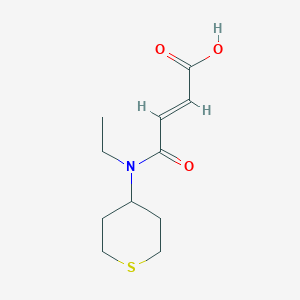
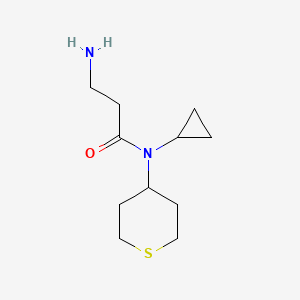
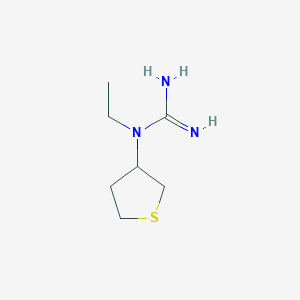


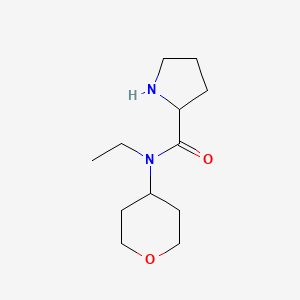

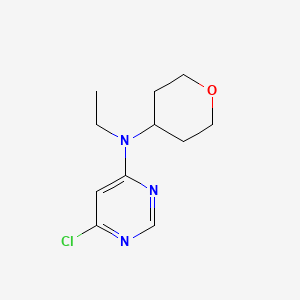
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)

